molecular formula C29H32FNO4 B8758444 tert-Buthyl Pitavastatin

tert-Buthyl Pitavastatin

カタログ番号: B8758444
分子量: 477.6 g/mol
InChIキー: RCARMBIYAHBUHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Buthyl Pitavastatin is a chemical compound that serves as an intermediate in the synthesis of pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase. This compound is known for its role in the production of pitavastatin calcium, which is marketed under the brand name Livalo .

準備方法

The synthesis of tert-Buthyl Pitavastatin involves several steps. One method includes reacting (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is followed by oxidation with an oxidant to obtain matter C. The next step involves reacting matter C with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain this compound . The reaction conditions are mild and controllable, making the process efficient and yielding high-purity product.

科学的研究の応用

Pharmacological Properties

tert-Butyl Pitavastatin functions as an inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. This inhibition leads to:

  • Reduction in Cholesterol Levels : It effectively lowers total cholesterol and low-density lipoprotein (LDL) cholesterol levels, making it beneficial for patients with hyperlipidemia.
  • Anti-inflammatory Effects : Research indicates that tert-Butyl Pitavastatin may also reduce inflammatory markers, which is critical in managing cardiovascular diseases .

Cardiovascular Disease Management

Pitavastatin has been shown to significantly reduce the risk of major adverse cardiovascular events (MACE). In clinical trials, such as the TOHO-LIP study, patients treated with Pitavastatin exhibited a lower incidence of MACE compared to those treated with atorvastatin . The findings suggest that tert-Butyl Pitavastatin could have similar benefits due to its structural and functional similarities.

Neuroprotection

Recent studies have indicated that Pitavastatin enhances serotonin transporter (SERT) availability in the brain, which may improve mood regulation and reduce depressive symptoms in hypercholesterolemic mice . This neuroprotective effect suggests potential applications in treating mood disorders alongside its lipid-lowering properties.

Treatment of Acanthamoeba Keratitis

In vitro studies have demonstrated that tert-Butyl Pitavastatin exhibits potent activity against Acanthamoeba keratitis, a serious eye infection. The compound was found to be equipotent to chlorhexidine, indicating its potential for repurposing in ophthalmic treatments .

Efficacy in Hypercholesterolemia

A randomized controlled trial involving 664 patients showed that treatment with Pitavastatin significantly reduced LDL cholesterol levels and improved HDL cholesterol levels compared to atorvastatin, highlighting its efficacy in managing hypercholesterolemia .

Impact on Mood Disorders

In a study assessing the impact of high-fat diets on mood regulation in mice, those treated with tert-Butyl Pitavastatin displayed improved SERT availability and reduced depressive-like behaviors when compared to untreated controls . This suggests a promising role for this compound in addressing mood-related issues linked to metabolic disorders.

Summary of Findings

The applications of tert-Butyl Pitavastatin extend beyond traditional cholesterol management:

ApplicationFindings
Cardiovascular DiseaseSignificant reduction in major adverse cardiovascular events compared with other statins .
NeuroprotectionEnhanced serotonin availability; potential mood regulation benefits .
Acanthamoeba KeratitisPotent antimicrobial activity against Acanthamoeba strains; potential for ophthalmic use .

作用機序

tert-Buthyl Pitavastatin exerts its effects by being converted into pitavastatin, which is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, thereby lowering lipid levels and reducing the risk of cardiovascular diseases .

類似化合物との比較

tert-Buthyl Pitavastatin can be compared with other statin intermediates such as:

  • Atorvastatin tert-Butyl Ester
  • Rosuvastatin tert-Butyl Ester
  • Simvastatin tert-Butyl Ester

These compounds are similar in their role as intermediates in the synthesis of their respective statins. this compound is unique due to its specific structure and the resulting pharmacological properties of pitavastatin, which include a favorable safety profile and efficacy in lowering cholesterol levels .

特性

分子式

C29H32FNO4

分子量

477.6 g/mol

IUPAC名

tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3

InChIキー

RCARMBIYAHBUHR-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。